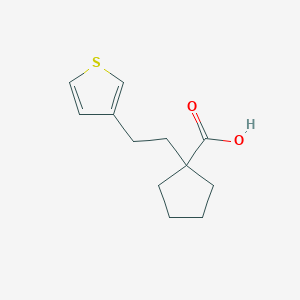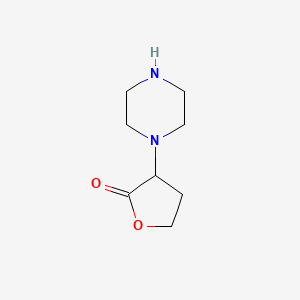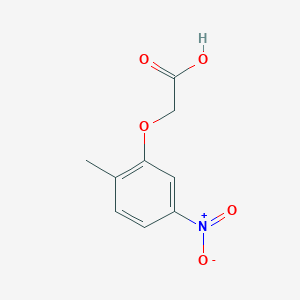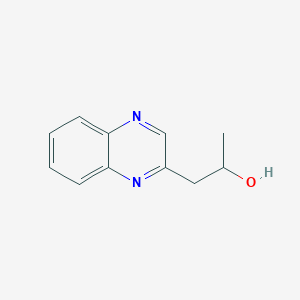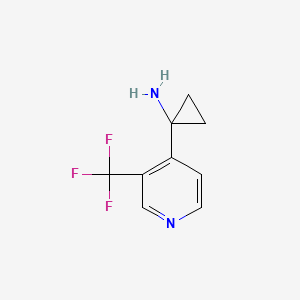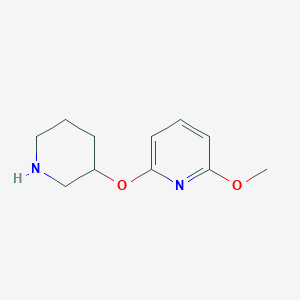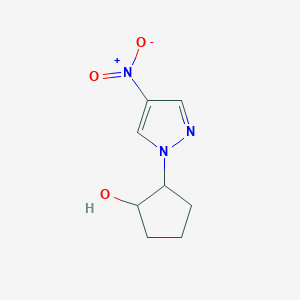![molecular formula C8H11NO B13523984 N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)
N-[(4-methylphenyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a benzyl group substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-methylphenyl)methyl]hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 4-methylbenzyl nitro compound using reducing agents such as iron powder in the presence of hydrochloric acid can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reduction processes. These methods often utilize catalytic hydrogenation, where the nitro compound is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions to produce the desired hydroxylamine .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Further reduction can lead to the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
N-[(4-methylphenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]hydroxylamine involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. The hydroxylamine group can form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
N-methylhydroxylamine: Similar in structure but with a methyl group instead of a benzyl group.
Hydroxylamine: The parent compound without any substituents.
N-phenylhydroxylamine: Similar structure with a phenyl group instead of a methylphenyl group.
Uniqueness
N-[(4-methylphenyl)methyl]hydroxylamine is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-9-10/h2-5,9-10H,6H2,1H3 |
InChI Key |
OIBISEAEGMVEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


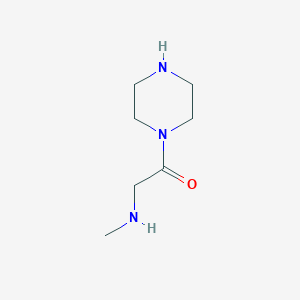
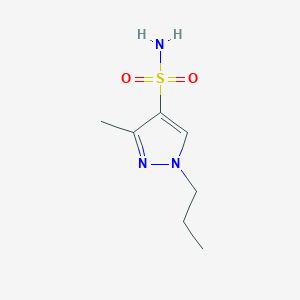
![3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride](/img/structure/B13523919.png)
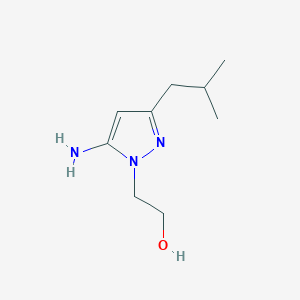
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
